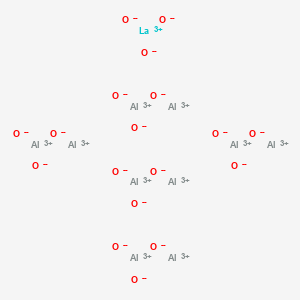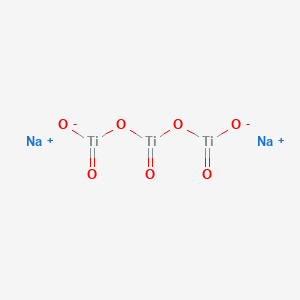
andradite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andradite is a mineral species of the garnet group. It is a nesosilicate, with the formula Ca3Fe2Si3O12 . It is known for its typically deep green to black coloration, although it can also be brown, yellow, or even red in certain varieties . Andradite includes three varieties: Melanite, Demantoid, and Topazolite .
Synthesis Analysis
The binary andradite [Ca3Al2(SiO4)3]-“hydroandradite” [Ca3Al2(H4O4)3] has been demonstrated by laboratory synthesis experiments to show an extensive degree of substitutional solid solution .
Molecular Structure Analysis
Andradite crystallizes in the cubic system, which means that its crystals have a symmetrical, three-dimensional arrangement of atoms . The crystal structure of andradite can be described as follows: Andradite has a unit cell, which is the smallest repeating structural unit within its crystal lattice. The unit cell of andradite contains 24 formula units and has a cubic shape .
Chemical Reactions Analysis
Andradite forms when carbonates react with magmatic fluids that carry iron. The chemical reaction that is responsible for the formation of this mineral looks something like this: 3CaCO3 (calcite) + Fe2O3 (hematite) + 3SiO2 (quartz) → Ca3Fe2(SiO4)3 (andradite) + 3CO2 (carbon dioxide) .
Physical And Chemical Properties Analysis
Andradite exhibits isotropic properties, meaning that its physical properties (such as hardness and density) are the same in all directions within the crystal . It has a cubic crystal system with dodecahedra/trapezohedra combinations or granular to massive crystals . Its color varies from black, yellowish-brown, red, greenish-yellow, to gray . The specific gravity is between 3.7 - 4.1 .
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "Andradite can be synthesized through a solid-state reaction method.", "Starting Materials": [ "Calcium oxide (CaO)", "Iron(III) oxide (Fe2O3)", "Silicon dioxide (SiO2)" ], "Reaction": [ "Mix the starting materials in the stoichiometric ratio of CaO:Fe2O3:3SiO2", "Grind the mixture thoroughly to ensure homogeneity", "Heat the mixture in a furnace at a temperature of 1200-1300°C for several hours", "Cool the product slowly to room temperature", "Wash the product with dilute hydrochloric acid to remove any impurities", "Dry the product at a low temperature" ] } | |
CAS RN |
15078-96-3 |
Product Name |
andradite |
Molecular Formula |
3Ca.2Fe.3O4Si |
Molecular Weight |
508.17 |
synonyms |
andradite |
Origin of Product |
United States |
Q & A
Q1: What is the chemical formula and molecular weight of andradite?
A1: Andradite's chemical formula is Ca3Fe2(SiO4)3, with a molecular weight of approximately 403.17 g/mol. []
Q2: What spectroscopic techniques are helpful in characterizing andradite?
A2: Several spectroscopic techniques prove useful for andradite analysis. These include:
- Infrared (IR) Spectroscopy: This technique identifies the presence and nature of hydroxyl groups within the andradite structure, revealing insights into hydrogarnet substitution mechanisms. []
- Raman Spectroscopy: This technique helps to distinguish andradite from other garnet varieties and provides information about the vibrational modes of its constituent atoms and bonds. [, ]
- Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This method, often used in conjunction with chemical analysis, helps determine the chromophore elements responsible for andradite's color, primarily Fe3+ and potentially Cr3+. [, , ]
- Mössbauer Spectroscopy: This technique is particularly useful for analyzing iron-bearing minerals like andradite. It provides information about the oxidation state and coordination environment of Fe ions within the crystal structure. [, ]
Q3: How does the color of andradite vary with its composition?
A3: While predominantly green, andradite's color is sensitive to minor compositional variations:
- Green hues: Primarily attributed to the presence of Fe3+ in the octahedral (Y) site of the garnet structure. [, ]
- Vivid green to yellowish-green: Often associated with trace amounts of chromium (Cr3+) substituting for Fe3+ in the octahedral site. [, , ]
- Brownish hues: Can be linked to the presence of Fe2+ ions, potentially influenced by specific geological formation conditions. [, ]
Q4: What is the significance of the hydrogarnet substitution in andradite?
A4: The hydrogarnet substitution, where (SiO4)4- is replaced by (O4H4)4-, highlights the ability of andradite to incorporate water (OH-) into its structure. While often in small concentrations, these hydroxyl groups can significantly impact the mineral's physical and chemical properties, including its stability, diffusion behavior, and potentially its rheological properties. [, ]
Q5: How does the crystal structure of andradite change under high pressure?
A5: High-pressure studies reveal that andradite undergoes significant structural changes upon compression:
- Compression and Polyhedral Distortion: Under pressures up to ~10 GPa, andradite experiences bond compression, particularly noticeable in the Si-O-Fe bond angle. This suggests that the larger, more compressible Ca-polyhedra are compressed by the more rigid Si- and Fe-polyhedra. At higher pressures, polyhedral distortion also contributes to overall compression. []
- Phase Transformation to Perovskite: Above ~19 GPa, andradite decomposes and transforms into a denser, cubic perovskite-type structure. This transformation, often accompanied by the incorporation of Fe3+ into the perovskite structure, has significant implications for understanding the mineralogy and properties of the Earth's lower mantle. [, ]
Q6: How does the presence of Ti impact the structure and properties of andradite?
A6: Titanium (Ti), often present as Ti4+, can substitute into the andradite structure, leading to notable effects:
- Coupled Substitution and Charge Balance: Ti4+ enters the andradite structure through coupled substitutions, mainly replacing Fe3+ and Si4+. The most common mechanism involves the simultaneous replacement of one Fe3+ and one Si4+ with one Ti4+ and one Fe2+, ensuring charge neutrality within the crystal lattice. [, ]
- Structural Distortion and Optical Anisotropy: The incorporation of Ti can induce structural strain due to the size difference between Ti4+ and the ions it replaces. This strain often leads to the development of optical anisotropy, manifested as birefringence, in Ti-rich andradite samples. []
- Multi-Phase Formation: High-resolution X-ray diffraction studies have revealed that many Ti-rich andradites consist of multiple intergrown cubic phases with subtle compositional variations, further highlighting the complexities introduced by Ti incorporation. []
Q7: What geological environments are conducive to andradite formation?
A7: Andradite commonly forms in geological settings characterized by:
- Skarn Deposits: These environments, formed by the interaction of hot, chemically active fluids with carbonate rocks, are significant sources of andradite, often associated with various ore minerals like copper, zinc, and tungsten. [, , , , ]
- Serpentinite Rocks: Andradite is also found in serpentinites, rocks formed by the alteration of ultramafic rocks like peridotite, often in association with other calcium-rich minerals like diopside and grossular garnet. [, ]
- Rodingites: These calcium-rich metasomatic rocks, formed by the alteration of ultramafic rocks in contact with serpentinites, can also host andradite. [, , ]
Q8: How can the chemical composition of andradite provide insights into the evolution of geological fluids?
A8: Andradite serves as a sensitive recorder of fluid compositions and physicochemical conditions during its formation.
- Trace Element Signatures: The concentrations of trace elements like rare earth elements (REEs), Mn, and Cr in andradite can reflect the composition of the fluids from which it crystallized and offer clues about fluid sources, pathways, and potential mixing events. [, , ]
- Zoning Patterns: Oscillatory zoning in andradite, often characterized by alternating bands with varying compositions, can reflect fluctuations in fluid chemistry, temperature, or pressure during crystal growth. [, , ]
- Mineral Assemblages: The coexisting minerals found alongside andradite, such as diopside, hedenbergite, wollastonite, and various sulfides, provide valuable information about the temperature, pressure, oxygen fugacity (fO2), and sulfur fugacity (fS2) conditions prevailing during skarn formation or other geological processes. [, , , ]
Q9: What is the role of andradite in understanding decarbonation reactions in the Earth's crust?
A9: The formation of andradite, particularly in skarn environments, is intimately linked to decarbonation reactions. The reaction of hot, CO2-rich fluids with carbonate rocks leads to the release of CO2 and the formation of calc-silicate minerals like andradite. Studying the composition and distribution of andradite, along with associated minerals, can provide valuable insights into the scale, timing, and mechanisms of CO2 release from the Earth's crust. []
Q10: What are some potential applications of andradite beyond its geological significance?
A10: While primarily a subject of geological interest, andradite's properties hint at potential applications in other fields:
- Gemology: Andradite, particularly the Cr-bearing green variety known as demantoid garnet, is a prized gemstone valued for its brilliant green color and dispersion. Understanding the factors influencing color and clarity is crucial for gemological applications. [, , ]
- Materials Science: The high-pressure behavior and phase transformations of andradite make it relevant to materials science, particularly in the development of high-pressure ceramics or other materials with tailored properties. [, ]
- Environmental Science: Recent research suggests that snow algae preferentially grow on Fe-containing minerals like andradite, contributing to the formation of Fe phases. This finding has implications for understanding snow albedo, microbial life in cold environments, and potential biogeochemical cycles involving Fe. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)